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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439

This technical guide provides an in-depth overview of the chemical structure, properties, and
pharmacological profile of LML134, a selective histamine H3 receptor (H3R) inverse agonist.
The information is intended for researchers, scientists, and professionals involved in drug
development and neuroscience.

Chemical Structure and Properties

LML134, also known as 1-(1-methyl-6-ox0-1,6-dihydropyridazin-3-yl)piperidin-4-y| 4-
cyclobutylpiperazine-1-carboxylate, is a novel compound investigated for its potential
therapeutic effects in sleep disorders.[1][2]

Chemical Structure:

» IUPAC Name: 1-(1-methyl-6-o0x0-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-
cyclobutylpiperazine-1-carboxylate[1]

e Molecular Formula: C19H29N50s3
e InChiKey: BVUIMFFRMZRNAT-UHFFFAOY SA-N
A summary of the key chemical and physical properties of LML134 is presented in Table 1.

Table 1: Chemical and Physical Properties of LML134
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Property Value

Molecular Formula C19H29N503

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-
IUPAC Name yl)piperidin-4-yl 4-cyclobutylpiperazine-1-

carboxylate[1]

Appearance Not reported
Solubility Water soluble[2]
Melting Point Not reported

Pharmacological Properties

LML134 is a potent and selective inverse agonist of the histamine H3 receptor.[2] This section
details its mechanism of action, binding affinity, and pharmacokinetic profile.

Mechanism of Action

LML134 functions as an inverse agonist at the histamine H3 receptor.[2] The H3 receptor is a
presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the
brain. By acting as an inverse agonist, LML134 blocks the constitutive activity of the H3
receptor, leading to an increased release of histamine and other neurotransmitters. This
enhanced histaminergic neurotransmission is believed to promote wakefulness.[3]

Binding Affinity and Selectivity

LML134 exhibits high affinity and selectivity for the human histamine H3 receptor (hH3R). The
inhibitory constant (Ki) values, determined through in vitro assays, are summarized in Table 2.
The compound shows high selectivity for the H3 receptor over other histamine receptor
subtypes (H1, H2, and H4) and a panel of 137 other targets, including hERG channels.[2]

Table 2: In Vitro Pharmacological Profile of LML134
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Assay Parameter Value (nM)

hH3R cAMP Assay Ki 0.3[2]

hH3R Binding Assay Ki 12[2]
Pharmacokinetics

Pharmacokinetic studies have been conducted in both rats and humans, demonstrating rapid
absorption and clearance. Key pharmacokinetic parameters are summarized in Table 3.

Table 3: Pharmacokinetic Properties of LML134

. Plasma
Fraction .
. Protein
Species Route Dose Tmax (h) t1/2 (h) Absorbed L
Binding
(%)
(Fu, %)
Rat
Not
(Sprague- Oral 10 mg/kg 0.5 44 39.0[2]
Reported
Dawley)
Rat
(Sprague- v 1 mg/kg - 0.44 - 39.0[2]
Dawley)
Not Not Not Not
Human ~3 33.6[2]
Reported Reported Reported Reported
Not Not Not Not Not
Dog 57.6[2]

Reported Reported Reported Reported Reported

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of
LML134.
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In Vitro cAMP Assay for H3R Inverse Agonist Activity
(Representative Protocol)

This protocol is a representative method for determining the inverse agonist activity of a
compound at the Gai-coupled histamine H3 receptor by measuring changes in cyclic
adenosine monophosphate (CAMP) levels.

Objective: To quantify the ability of LML134 to increase cAMP levels by inhibiting the
constitutive activity of the H3 receptor.

Materials:

CHO-K1 cells stably expressing the human histamine H3 receptor (CHO-hH3R).
o Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).

 Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase
inhibitor like 0.5 mM IBMX).

o Forskolin (to stimulate adenylyl cyclase and establish a baseline of cCAMP inhibition).

e LML134 at various concentrations.

CAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based).

Procedure:

Cell Culture: Culture CHO-hH3R cells to ~80-90% confluency.

o Cell Plating: Seed the cells into 96- or 384-well plates at an optimized density and incubate
overnight.

o Compound Preparation: Prepare serial dilutions of LML134 in stimulation buffer.

e Assay: a. Wash the cells with stimulation buffer. b. Add different concentrations of LML134 to
the wells. c. Add a sub-maximal concentration of forskolin to all wells to induce cAMP
production. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
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o CAMP Measurement: a. Lyse the cells according to the cCAMP assay kit manufacturer's
instructions. b. Perform the cAMP detection assay.

o Data Analysis: a. Generate a standard curve using known concentrations of CAMP. b.
Calculate the concentration of CAMP in each well. c. Plot the cAMP concentration against the
log concentration of LML134 to determine the ECso value for the inverse agonist effect. The
Ki value is then calculated using the Cheng-Prusoff equation.

Rat Pharmacokinetic Study (Representative Protocol)

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a
compound in rats after oral and intravenous administration.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)
properties of LML134 in a rodent model.

Animals: Male Sprague-Dawley rats.
Materials:

LML134 formulated for oral and intravenous administration.

Dosing vehicles.

Blood collection supplies (e.g., syringes, tubes with anticoagulant).

Centrifuge.

Analytical instruments for drug quantification (e.g., LC-MS/MS).

Procedure:

e Dosing:

o Oral (PO): Administer a single dose of LML134 (e.g., 10 mg/kg) via oral gavage to a group
of rats.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2814439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

o Intravenous (IV): Administer a single bolus dose of LML134 (e.g., 1 mg/kg) via the tail vein

to another group of rats.

e Blood Sampling:

o Collect blood samples from the jugular vein or another appropriate site at predetermined
time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

e Plasma Preparation:
o Centrifuge the blood samples to separate the plasma.
o Store the plasma samples at -80°C until analysis.

o Bioanalysis:

o Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the
guantification of LML134 in plasma.

o Analyze the plasma samples to determine the concentration of LML134 at each time

point.
o Pharmacokinetic Analysis:
o Use pharmacokinetic software to analyze the plasma concentration-time data.

o Calculate key parameters such as Tmax, Cmax, AUC, t1/2, clearance, and volume of
distribution.

o Determine the oral bioavailability by comparing the AUC from the oral and IV routes.

Maintenance of Wakefulness Test (MWT) in Clinical
Trials (as per NCT03141086)

The Maintenance of Wakefulness Test (MWT) is a standard method to assess the ability to stay
awake. A summary of the protocol used in a clinical trial involving LML134 is provided below.[4]

[5]
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Obijective: To evaluate the efficacy of LML134 in promoting wakefulness in patients with
excessive sleepiness.

Procedure:

» Patient Preparation:
o Participants are instructed to get a normal amount of sleep the night before the test.
o Stimulating activities and substances are avoided before and during the test.

e Test Environment:
o The test is conducted in a quiet, dimly lit room.

e Test Trials:

o The MWT consists of four trials, each lasting 40 minutes, with a 2-hour break between
trials.

o During each trial, the participant sits in a comfortable position and is instructed to try to
remain awake without using any extraordinary measures.

e Monitoring:

o Polysomnography (PSG) is used to monitor brain waves, eye movements, and muscle
tone to objectively determine sleep onset.

e Trial Termination:
o Atrial is terminated if the participant falls asleep or after 40 minutes if they remain awake.
o Data Analysis:

o The primary endpoint is the mean sleep latency across the four trials. A longer sleep
latency indicates a greater ability to stay awake.

Signaling Pathways and Experimental Workflows
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This section provides visual representations of the key signaling pathway and an experimental
workflow relevant to LML134.

Histamine H3 Receptor Signhaling Pathway

The following diagram illustrates the signaling cascade of the histamine H3 receptor and the
effect of an inverse agonist like LML134.
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Caption: Histamine H3 Receptor Signaling Pathway and the Action of LML134.

Maintenance of Wakefulness Test (MWT) Experimental
Workflow
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The diagram below outlines the key steps in conducting a Maintenance of Wakefulness Test.
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Caption: Workflow for the Maintenance of Wakefulness Test (MWT).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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